molecular formula C16H37NO4S B119992 Tetrabutylammonium hydrogen sulfate CAS No. 32503-27-8

Tetrabutylammonium hydrogen sulfate

Cat. No. B119992
CAS RN: 32503-27-8
M. Wt: 339.5 g/mol
InChI Key: SHFJWMWCIHQNCP-UHFFFAOYSA-M
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Description

Tetrabutylammonium hydrogen sulfate is an ammonium salt . It serves as a solvent for the dissolution of ruthenium (II) complex . It also participates as a cocatalyst in the reaction medium for the preparation of alternating polyketones and propionic acid .


Synthesis Analysis

Tetrabutylammonium hydrogen sulfate can be prepared from tetrabutylammonium azide by treating it with potassium hydrogen sulfate and 10% aqueous sulfuric acid in an aqueous medium . Alternatively, it can be synthesized from tetrabutylammonium thiocyanate by treating it with relatively concentrated sulfuric acid (70%) at 75 °C .


Molecular Structure Analysis

The molecular formula of Tetrabutylammonium hydrogen sulfate is C16H37NO4S . Its molecular weight is 339.534 . The IUPAC Standard InChI is InChI=1S/C16H37NO4S/c1-5-9-13-17 (14-10-6-2,15-11-7-3,16-12-8-4)21-22 (18,19)20/h5-16H2,1-4H3, (H,18,19,20) .


Chemical Reactions Analysis

Tetrabutylammonium hydrogen sulfate has been used in various fields of chemistry as a phase-transfer catalyst (PTC) and ion-pairing reagent . It has been used in a variety of organic transformations .


Physical And Chemical Properties Analysis

Tetrabutylammonium hydrogen sulfate is a solid and is thermally stable up to 260 °C . It has a melting point of 169-171 °C . The conductivity of Tetrabutylammonium hydrogen sulfate changes in a wide range: from 10^-8 S/cm at 60 °C to 10^-2 S/cm in the melt .

Scientific Research Applications

Phase-Transfer Catalyst

Tetrabutylammonium hydrogen sulfate is widely used as a phase-transfer catalyst . A phase-transfer catalyst facilitates the migration of a reactant from one phase into another phase where reaction can take place.

Ion-Pairing Reagent

This compound is used as an ion-pairing reagent in High Performance Liquid Chromatography (HPLC) . HPLC is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture.

Organic Transformations

Tetrabutylammonium hydrogen sulfate has been used in a variety of organic transformations . Some of these include the syntheses of triarylpyridines, N-monosubstituted α-keto amides, cyclic and acyclic β-disubstituted, α,β-unsaturated ketones, 3-alkylated indoles, benzopyran-annulated pyrano [2,3- c ]pyrazoles, N1-alkylated 3,4-dihydropyrimidine-2 (1 H )-ones, 2-O-deacetylated glucosyl hydroxamates, 1,2,3-triazoles, 1,8-dioxooctahydroxanthenes, β- and γ-amino ethers, morpholines and their higher homologues .

N-Alkylation Reactions

It is used as an efficient catalyst in the N-alkylation reactions of benzanilides . Alkylation is the transfer of an alkyl group from one molecule to another.

Cyclization of Beta-Amino Acids

This compound is used in the cyclization of beta-amino acids to beta-lactams . Beta-lactams are a class of antibiotics, which includes penicillin derivatives, cephalosporins, monobactams, and carbapenems.

Conversion of Nitriles to Amides

Tetrabutylammonium hydrogen sulfate is used in the conversion of nitriles to amides . This is a useful reaction in organic synthesis.

Dehydrohalogenation of Aryl 2-Haloethyl Ethers

This compound is used in the dehydrohalogenation of aryl 2-haloethyl ethers to give vinyl ethers . Dehydrohalogenation is an elimination reaction that eliminates (removes) a hydrogen halide from a substrate.

Oxidation of Alcohols

It is used in the oxidation of alcohols . Oxidation of alcohols is an important reaction in organic chemistry, where an alcohol is converted into a carbonyl compound.

Safety and Hazards

Tetrabutylammonium hydrogen sulfate is harmful if swallowed . It causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting in eyes, on skin, or on clothing, use only under a chemical fume hood, do not breathe dust, and do not ingest .

Future Directions

Tetrabutylammonium hydrogen sulfate has prospective application potential as reagents and substrates, surfactants, catalysts, ionic liquids (ILs), and electrolytes . It has been used in a variety of organic transformations , indicating its potential for further applications in organic synthesis.

properties

IUPAC Name

hydrogen sulfate;tetrabutylazanium
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InChI

InChI=1S/C16H36N.H2O4S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1
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InChI Key

SHFJWMWCIHQNCP-UHFFFAOYSA-M
Source PubChem
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Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.OS(=O)(=O)[O-]
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Molecular Formula

C16H37NO4S
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Related CAS

10549-76-5 (Parent)
Record name 1-Butanaminium, N,N,N-tributyl-, sulfate (1:1)
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DSSTOX Substance ID

DTXSID4067690
Record name Tetrabutylammonium sulfate (1:1)
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Molecular Weight

339.5 g/mol
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Physical Description

White crystalline powder; Hygroscopic; [Alfa Aesar MSDS]
Record name Tetrabutylammonium hydrogen sulfate
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Product Name

Tetrabutylammonium hydrogen sulfate

CAS RN

32503-27-8
Record name Tetrabutylammonium hydrogen sulfate
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Record name 1-Butanaminium, N,N,N-tributyl-, sulfate (1:1)
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Q & A

Q1: What is the molecular formula and weight of TBAHS?

A1: The molecular formula of TBAHS is C16H37NO4S, and its molecular weight is 339.53 g/mol.

Q2: Are there any spectroscopic data available for TBAHS?

A2: While the provided research papers don't present detailed spectroscopic data, they confirm the structure and purity of TBAHS using techniques such as nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) [, ].

Q3: How does TBAHS function as a phase-transfer catalyst?

A3: TBAHS facilitates reactions between reagents located in different phases, typically between an aqueous phase and an organic phase. The lipophilic tetrabutylammonium cation pairs with anionic reactants, making them soluble in the organic phase, where the reaction can occur more readily [, ].

Q4: What are the advantages of using TBAHS as a catalyst?

A4: TBAHS offers several benefits, including:

  • Enhanced reaction rates: It accelerates reactions by facilitating the interaction of reactants in different phases [, ].
  • Milder reaction conditions: It often allows reactions to proceed under milder conditions, such as lower temperatures and pressures [, ].
  • Increased selectivity: In some instances, TBAHS can improve reaction selectivity by favoring specific reaction pathways [].
  • Simplified procedures: Its use can lead to simpler work-up procedures, as it eliminates the need for certain solvents or reagents [].

Q5: What types of reactions are catalyzed by TBAHS?

A5: TBAHS catalyzes a wide range of reactions, including:

  • Synthesis of heterocycles: TBAHS is effective in the synthesis of various heterocyclic compounds, such as 3,4-dihydropyrimidin-2(1H)-ones and 1,8-dioxo-octahydroxanthenes [, ].
  • Nucleophilic substitutions: It facilitates nucleophilic substitutions, such as the iodination of poly(vinyl chloride) [].
  • Oxidation reactions: TBAHS can be employed in oxidation reactions, for example, the oxidation of diphenylmethane by oxygen gas [].
  • Epoxidation reactions: It has also been utilized in the asymmetric epoxidation of olefins, using a D-fructose-derived ketone [].
  • Synthesis of glycosyl phosphates: TBAHS has shown effectiveness in synthesizing glycosyl phosphates via phase transfer catalysis [].

Q6: How is TBAHS utilized in analytical chemistry?

A8: TBAHS finds applications in analytical techniques like high-performance liquid chromatography (HPLC), particularly in ion-pair chromatography. It acts as an ion-pairing reagent to enhance the separation of charged analytes, such as antibiotics, pesticides, and nucleotides, by modifying their retention behavior on reversed-phase columns [, , , , , , , , ].

Q7: What is the environmental impact of TBAHS?

A7: While the provided research papers do not directly address the environmental impact of TBAHS, it's crucial to consider its potential effects on aquatic life and ecosystems. Responsible handling, use, and disposal methods are essential to minimize any adverse environmental consequences.

Q8: Are there alternatives to TBAHS in its various applications?

A10: Yes, several alternatives to TBAHS exist, including other quaternary ammonium salts like tetrabutylammonium bromide (TBAB) and tetraoctylammonium bromide (TOAB), as well as crown ethers. The choice of an alternative depends on the specific application and desired properties [].

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